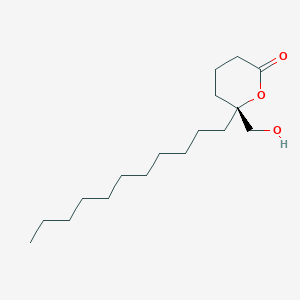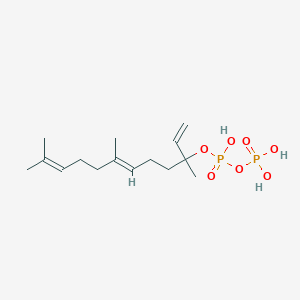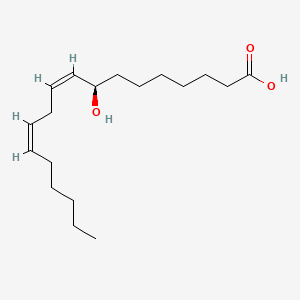
Paroxetinium(1+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Paroxetinium(1+) is an organic cation that is the conjugate acid of paroxetine, arising from protonation of the piperidine nitrogen. It is an organic cation and an ammonium ion derivative. It is a conjugate acid of a paroxetine.
科学的研究の応用
1. Brain Targeting for Depression Treatment
Paroxetine, the primary compound in Paroxetinium(1+), has been explored for brain targeting to treat depression. A study demonstrated the formulation of a brain-targeted intranasal in-situ gelling spray of paroxetine. This formulation showed promising results in delivering the drug more efficiently to the brain, providing a quicker onset of action and higher concentration at the target site, potentially reducing systemic side effects (Thakkar, Vaghela, & Patel, 2021).
2. Nanotechnology in Drug Delivery
Research has been conducted on the use of nanotechnology for the delivery of paroxetine. A study focused on developing a paroxetine-loaded nanoemulsion for direct nose-to-brain delivery. This method aimed to improve the drug's bioavailability and manage depression more effectively. The nanoemulsion showed enhanced permeation compared to traditional paroxetine suspension and improved behavioral activities in animal models (Pandey, Kumar, Gupta, Ali, & Baboota, 2016).
3. Transdermal Drug Delivery
Another study investigated the potential of a liposomal transdermal formulation of paroxetine. This approach aimed to reduce the side effects associated with oral administration and improve the drug's bioavailability. The study found that the liposomal transdermal patch application of paroxetine in rabbits showed improved bioavailability and sustained therapeutic effects compared to oral administration (EL-NABARAWI, Bendas, Tag El Rehem, & Abary, 2013).
特性
分子式 |
C19H21FNO3+ |
|---|---|
分子量 |
330.4 g/mol |
IUPAC名 |
(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidin-1-ium |
InChI |
InChI=1S/C19H20FNO3/c20-15-3-1-13(2-4-15)17-7-8-21-10-14(17)11-22-16-5-6-18-19(9-16)24-12-23-18/h1-6,9,14,17,21H,7-8,10-12H2/p+1/t14-,17-/m0/s1 |
InChIキー |
AHOUBRCZNHFOSL-YOEHRIQHSA-O |
異性体SMILES |
C1C[NH2+]C[C@H]([C@@H]1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4 |
SMILES |
C1C[NH2+]CC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4 |
正規SMILES |
C1C[NH2+]CC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(9S,10R,11R,13R)-2,3,10,11,12,13-hexahydro-10-methoxy-9-methyl-11-(methylamino)-9,13-epoxy-1H,9H-diindolo[1,2,3-gh:3',2',1'-lm]pyrrolo[3,4-j][1,7]benzodiazonin-1-one](/img/structure/B1238849.png)
![(2S,4S)-4-cyclohexyl-1-[2-[[(1S)-2-methyl-1-(1-oxopropoxy)propoxy]-(4-phenylbutyl)phosphoryl]-1-oxoethyl]-2-pyrrolidinecarboxylic acid](/img/structure/B1238850.png)
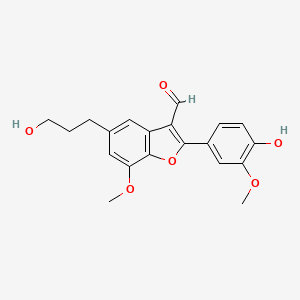
![2-[4-hydroxy-2-(hydroxymethyl)-6-[[(1S,2S,4S,7S,8R,9S,12S,13R,16S)-6-methoxy-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1238852.png)

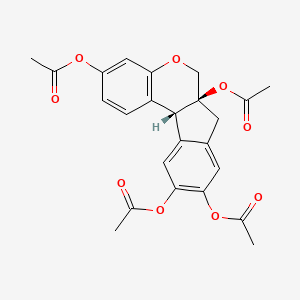
![(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-[(1S,2R)-2-carboxy-1-(carboxymethoxy)-2-hydroxyethoxy]-3,5-dihydroxyoxane-2-carboxylic acid](/img/structure/B1238860.png)
![5-[(Pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazole-2(3h)-thione](/img/structure/B1238861.png)
